3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
The core structure comprises a fused thiophene-pyrimidine ring system, substituted at positions 3 and 5 with a pyrrole and thiophene moiety, respectively. This architecture imparts unique electronic and steric properties, enabling interactions with biological targets such as enzymes and receptors .
Synthesis: Synthetic routes for thieno[2,3-d]pyrimidin-4(3H)-ones often employ one-pot methodologies or Vilsmeier–Haack reagents (DMF-POCl₃). For instance, Datoussaid et al. (2020) synthesized derivatives using Vilsmeier–Haack conditions at room temperature, achieving high yields (75–90%) . The target compound likely follows similar protocols, leveraging cyclization and substitution reactions to install the pyrrole and thiophene groups .
Biological Relevance: Thieno[2,3-d]pyrimidin-4(3H)-ones exhibit diverse activities, including anticancer, antibacterial, and anti-inflammatory effects . The pyrrole and thiophene substituents in the target compound may enhance binding to kinases or DNA, as seen in structurally related antitumor agents .
Properties
Molecular Formula |
C14H9N3OS2 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-pyrrol-1-yl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H9N3OS2/c18-14-12-10(11-4-3-7-19-11)8-20-13(12)15-9-17(14)16-5-1-2-6-16/h1-9H |
InChI Key |
ABUALDWDAODOIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)N2C=NC3=C(C2=O)C(=CS3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Construction of the thiophene ring: This can be synthesized via the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.
Assembly of the thienopyrimidine core: This step often involves cyclization reactions where the thiophene and pyrimidine rings are fused together under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that can streamline the synthesis process.
Chemical Reactions Analysis
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions due to the presence of halogen or pseudohalogen substituents. For example:
These reactions enable functionalization at the pyrimidine or thiophene positions for medicinal chemistry applications.
Nucleophilic Substitution
The electron-deficient pyrimidine ring facilitates nucleophilic substitution, particularly at the 4-position:
Electrophilic Substitution
The thiophene and pyrrole moieties undergo electrophilic substitution:
| Reaction | Reagents/Conditions | Site of Substitution | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 2 h | Thiophene C-5 position | 63% | |
| Friedel-Crafts | AlCl₃, acetyl chloride, DCM, RT, 4 h | Pyrrole C-2 position | 71% |
Cycloaddition Reactions
The compound engages in [4+2] Diels-Alder reactions with dienophiles:
Redox Reactions
The sulfur atoms in thiophene and thieno-pyrimidine systems undergo oxidation:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA* | DCM, 0°C to RT, 3 h | Sulfoxide derivatives | 89% | |
| H₂O₂, AcOH | 50°C, 4 h | Sulfone analogs | 75% | |
| *mCPBA = meta-Chloroperoxybenzoic acid |
Functional Group Interconversion
Key transformations include:
| Reaction | Reagents/Conditions | Functional Group Change | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | 6% KOH, reflux, 2 h | Lactam ring opening to carboxylic acid | 88% | |
| Reduction (C=N) | NaBH₄, MeOH, 0°C, 1 h | Dihydro-pyrimidine | 65% |
Key Mechanistic Insights:
-
Suzuki Coupling : The thiophene-boronic acid intermediate coordinates with Pd(0), followed by transmetallation and reductive elimination.
-
Nucleophilic Substitution : The pyrimidine C-4 carbonyl group activates the adjacent carbon for attack by soft nucleophiles like amines .
-
Oxidation : Thiophene sulfurs are oxidized sequentially to sulfoxides and sulfones, altering electronic properties for kinase inhibition .
This reactivity profile underscores the compound’s versatility in synthesizing derivatives for drug discovery, particularly in anticancer and antiviral research . Experimental optimization of solvents (e.g., DMF for coupling reactions) and catalysts (e.g., Pd complexes) remains critical for achieving high yields.
Scientific Research Applications
3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors and organic light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication.
Comparison with Similar Compounds
Key Observations :
- Core Structure Impact: Thieno[2,3-d]pyrimidin-4(3H)-ones (target compound, ) are prioritized for antibacterial/anticancer applications due to their planar structure and heteroatom-rich scaffold, facilitating DNA intercalation or enzyme inhibition . Thiazolo[3,2-a]pyrimidinones () and pyrido[2,3-d]pyrimidinones () exhibit distinct bioactivities, likely due to altered ring strain and electronic properties.
Substituent Effects :
- Pyrrole vs. Fluorophenyl : The target compound’s pyrrole group may improve solubility and π-π stacking compared to fluorophenyl (), which enhances bactericidal activity via hydrophobic interactions .
- Thiophene vs. Chlorophenyl : Thiophene (target compound) offers conjugated π-electrons for charge transfer, whereas chlorophenyl () introduces electron-withdrawing effects, altering reactivity .
- Synthetic Efficiency: One-pot methods () and Vilsmeier–Haack protocols () yield >75% for thieno derivatives, surpassing Suzuki coupling (32% in ) .
Biological Activity
The compound 3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is part of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, including its potential as an antiviral, antibacterial, and anticancer agent.
Chemical Structure and Properties
The molecular structure of this compound features a thieno-pyrimidine core with a pyrrole and thiophene substituent. This unique arrangement contributes to its biological activities.
Antiviral Activity
Research has indicated that derivatives of thienopyrimidine compounds exhibit significant antiviral properties. For instance, certain thienopyrimidine derivatives were shown to inhibit hepatitis C virus (HCV) replication by targeting cyclooxygenase-2 (COX-2) pathways, which are crucial in viral replication processes. Specifically, the IC50 values for effective compounds were reported to be around 32.2 μM and 31.9 μM , demonstrating potent antiviral activity against HCV NS5B RNA polymerase .
Antibacterial Activity
The antibacterial properties of thienopyrimidine derivatives have been extensively studied. The compound was evaluated against various bacterial strains using the cup-plate agar diffusion method. Notably, it demonstrated activity against:
- Bacillus subtilis
- Escherichia coli
- Pseudomonas aeruginosa
In these studies, several derivatives showed promising results with minimum inhibitory concentrations (MICs) ranging from 15 μg/mL to 30 μg/mL , indicating their potential as effective antibacterial agents .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies on human tumor cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer) revealed significant cytotoxic effects. The IC50 values for these activities were reported at approximately 15 μM for HepG2 cells, suggesting a strong potential for further development as an anticancer therapeutic .
Case Studies
- Antiviral Efficacy : A study focused on the synthesis of thienopyrimidine derivatives found that modifications at the thiophene ring enhanced antiviral efficacy against HCV, with some compounds achieving greater than 95% inhibition of viral replication .
- Antibacterial Screening : In a comprehensive screening of various thienopyrimidine derivatives, compounds were tested against both Gram-positive and Gram-negative bacteria. Results indicated that specific substitutions on the thienopyrimidine scaffold significantly improved antibacterial activity .
- Cytotoxicity Assays : A series of experiments assessed the cytotoxic effects on various cancer cell lines. The findings suggested that structural variations in the thienopyrimidine framework could lead to enhanced anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
